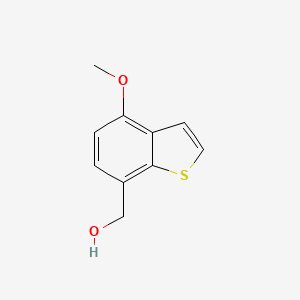

(4-Methoxy-1-benzothiophen-7-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1-benzothiophen-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUUCNXJDWSMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CSC2=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy 1 Benzothiophen 7 Yl Methanol

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for constructing the benzothiophene (B83047) scaffold often rely on multi-step sequences that build the thiophene (B33073) ring onto a pre-existing, functionalized benzene (B151609) ring. These routes, while effective, can be lengthy and sometimes lack the efficiency of more contemporary methods.

Multi-Step Approaches and Regioselectivity Control

The synthesis of polysubstituted benzothiophenes is often challenged by issues of regioselectivity, particularly when functionalizing the benzene portion of the molecule. researchgate.netdoaj.org Established routes to molecules like (4-Methoxy-1-benzothiophen-7-yl)methanol typically involve the construction of the thiophene ring from a suitably substituted benzene precursor. This ensures that the methoxy (B1213986) and a precursor to the methanol (B129727) group are correctly positioned from the outset.

One common strategy involves the cyclization of an ortho-substituted thiophenol derivative. For the target molecule, this would necessitate a starting material like 2-mercapto-3-methoxy-toluene which can then undergo reactions to form the thiophene ring. Controlling regioselectivity in these classical approaches often depends on the directing effects of the substituents on the benzene ring during electrophilic substitution or other ring-forming reactions. For instance, the cyclization of aryl thioacetyl compounds can be an important step.

Challenges arise in selectively functionalizing the C7 position. Traditional methods might involve electrophilic substitution on the 4-methoxybenzothiophene core, but this often leads to a mixture of products, with substitution at C2 or C3 being more favorable. researchgate.net Therefore, multi-step sequences that introduce the C7 functionality via a directed method, such as ortho-lithiation of a protected precursor, are often required to achieve the desired regiochemical outcome. researchgate.net

Precursor Design and Intermediate Chemistry

The design of appropriate precursors is critical for the successful synthesis of this compound. A logical approach starts with a disubstituted benzene ring that contains the methoxy group and a group that can be converted into the C7-methanol, correctly positioned relative to the eventual sulfur-containing ring.

For example, a synthetic pathway could begin with a 2,5-disubstituted anisole derivative. The key is the introduction of the sulfur-containing side chain that will ultimately form the thiophene ring. A common intermediate in benzothiophene synthesis is an o-alkynylaryl thioether, which can undergo electrophilic cyclization. rsc.org The reaction proceeds through key intermediates, such as a dication formed by the triflation of a sulfoxide moiety, which then undergoes intramolecular C-S cyclization. rsc.org The design of these precursors must account for the stability of intermediates and the potential for side reactions. The choice of protecting groups for the eventual methanol function is also a key consideration to ensure compatibility with the cyclization and subsequent reaction conditions.

Contemporary and Innovative Synthetic Strategies

Modern organic synthesis has seen a shift towards more efficient and selective reactions. For the synthesis of this compound, this includes the development of catalytic systems and metal-free approaches that offer greater control and sustainability.

Chemo-, Regio-, and Stereoselective Syntheses

Achieving high levels of selectivity is a primary goal of modern synthetic chemistry. For benzothiophene synthesis, this involves controlling which functional groups react (chemoselectivity), where new bonds are formed (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

An efficient strategy for regioselective synthesis involves an ortho-lithiation reaction followed by electrophilic cyclization, allowing for the creation of 2,3,7-regioselectively functionalized benzo[b]thiophenes. researchgate.net Another powerful technique is the use of directing groups, which can guide C-H functionalization to a specific position on the benzothiophene core. While functionalization at C2 is common, methods for selective C3 functionalization have been developed using synthetically unexplored benzothiophene S-oxides as precursors, which can deliver coupling partners with complete regioselectivity under mild, metal-free conditions. researchgate.net For the target molecule, a directed approach could be envisioned to introduce the hydroxymethyl group at C7 of a 4-methoxybenzothiophene intermediate.

| Strategy | Selectivity Type | Description | Potential Application for Target Compound |

| Ortho-lithiation/Halocyclization | Regioselective | Lithiation directed by a substituent, followed by cyclization with a halogen electrophile. researchgate.net | Introduction of functionality at the C7 position of a 4-methoxybenzene precursor. |

| Interrupted Pummerer Reaction | Regioselective | Utilizes benzothiophene S-oxides to achieve C3 functionalization without directing groups. researchgate.net | While focused on C3, illustrates advanced regiocontrol that could inspire C7 functionalization strategies. |

| Catalyst-Controlled Heck Reaction | Regioselective | Ligand choice on a palladium catalyst dictates the position of C-C bond formation. organic-chemistry.orgnih.gov | Could be adapted for building parts of the benzothiophene scaffold with specific connectivity. |

Transition-Metal-Catalyzed and Metal-Free Methodologies

Both transition-metal-catalyzed and metal-free reactions have become powerful tools for constructing the benzothiophene nucleus. benthamdirect.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. researchgate.net

Transition-Metal-Catalyzed Approaches: Palladium, rhodium, and copper catalysts are frequently used to construct benzothiophenes. researchgate.netkfupm.edu.sanih.gov Palladium-catalyzed methods include intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts, which provide a versatile route to multisubstituted benzothiophenes. nih.gov Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also been developed. researchgate.net Copper-catalyzed Ullmann-type C-S bond coupling followed by a Wittig reaction is another effective strategy. organic-chemistry.org A thiophenol bearing a gem-dibromoethenyl group can serve as a versatile precursor for transition-metal-catalyzed C–S coupling to form benzothiophenes. rsc.org

Metal-Free Methodologies: In recent years, metal-free syntheses have gained significant attention. nih.gov These reactions avoid the cost and potential toxicity of transition metal catalysts. One approach involves a twofold vicinal C-H functionalization of arenes through an interrupted Pummerer reaction/ researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization sequence. nih.govmanchester.ac.ukresearchgate.net Base-catalyzed protocols have also been developed that proceed via a propargyl–allenyl rearrangement followed by cyclization. nih.gov Furthermore, electrochemical methods that promote the synthesis of benzothiophene motifs under oxidant- and catalyst-free conditions represent a green and efficient alternative. rsc.org

| Method Type | Catalyst/Reagent | Key Features | Reference |

| Metal-Catalyzed | Palladium, Copper, Rhodium | High efficiency, functional group tolerance, domino reactions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Metal-Free | Base (e.g., DBU), Iodine | Avoids metal contamination, utilizes rearrangement or cascade reactions. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Electrochemical | - | Green, avoids external catalysts and oxidants, proceeds via radical pathways. rsc.org | rsc.org |

| Photocatalytic | Eosin Y (Organic Dye) | Uses visible light, mild conditions, avoids high temperatures. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzothiophenes. nih.govfrontiersin.org The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netmdpi.comresearchgate.net

Sustainable approaches to benzothiophene synthesis include:

Alternative Solvents: Utilizing water or recyclable polar solvents to replace traditional volatile organic compounds. frontiersin.org

Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasound to reduce reaction times and energy consumption. ijpsjournal.comjddhs.com

Catalysis: Using heterogeneous or biocatalysts that can be easily recovered and reused, and developing metal-free catalytic systems. nih.govmdpi.com

Atom Economy: Designing reactions, such as domino or one-pot protocols, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. malayajournal.orgresearchgate.net

For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an efficient and green route to benzothiophenes. organic-chemistry.org Electrochemical syntheses also align with green chemistry principles by avoiding the need for chemical oxidants and metal catalysts. rsc.org These sustainable strategies are crucial for the future of pharmaceutical and materials chemistry. ijpsjournal.com

Optimization of Reaction Conditions and Process Efficiency

The synthesis of this compound would likely proceed via the reduction of a suitable precursor, such as (4-methoxy-1-benzothiophen-7-yl)carbaldehyde. The efficiency of this reduction is critically dependent on the optimization of various reaction parameters.

Kinetic Studies and Reaction Rate Optimizationbiotage.com

The reduction of an aldehyde to a primary alcohol, for instance using a hydride-based reducing agent like sodium borohydride (B1222165), typically follows second-order kinetics. acs.org The reaction rate is dependent on the concentrations of both the aldehyde and the reducing agent.

Key factors influencing the reaction rate in analogous systems include:

Solvent Effects: The choice of solvent significantly impacts the rate of reduction. For reductions using sodium borohydride, the rate is solvent-dependent, with reactivity generally following the order: MeOH > EtOH > i-PrOH > t-BuOH. cdnsciencepub.com Protic solvents can accelerate the reaction by participating in the rate-determining step. acs.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. However, this must be balanced against potential side reactions and decomposition of reactants or products.

Concentration of Reactants: The rate of reaction is directly proportional to the concentration of the reactants. Optimizing the molar ratio of the aldehyde precursor to the reducing agent is crucial for maximizing conversion while minimizing waste.

A hypothetical study on the effect of temperature on the rate constant for the reduction of a substituted benzaldehyde is presented in the interactive table below.

Table 1: Effect of Temperature on the Rate Constant of a Model Aldehyde Reduction

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 0 | 0.05 |

| 10 | 0.12 |

| 25 | 0.35 |

This data illustrates a clear trend of increasing reaction rate with temperature, which would be a critical parameter to optimize for the efficient synthesis of this compound.

Catalyst and Reagent Screening for Enhanced Yield and Selectivityteledynelabs.com

The selection of an appropriate catalyst and reducing agent is paramount for achieving high yield and selectivity in the synthesis of this compound. The presence of the methoxy group and the benzothiophene core necessitates a reagent that selectively reduces the aldehyde group without affecting other functionalities.

Commonly Screened Reducing Agents:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often the first choice for reducing aldehydes and ketones. pharmaguideline.comlibretexts.org It is known for its chemoselectivity, leaving esters, amides, and nitro groups intact. pharmaguideline.combeilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that reduces a wider range of functional groups, including esters and carboxylic acids. pharmaguideline.comlibretexts.orguop.edu.pk Its high reactivity requires careful handling and anhydrous conditions. pharmaguideline.comuop.edu.pk

Diisobutylaluminium Hydride (DIBAL-H): A versatile reducing agent that can reduce esters to aldehydes or alcohols depending on the reaction conditions. uop.edu.pk

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., Ru, Pd). It offers a milder and often more selective alternative to metal hydrides. beilstein-journals.org

The following interactive table summarizes the performance of different reducing agents in a model reduction of a substituted aryl aldehyde, highlighting their impact on yield and selectivity.

Table 2: Screening of Reducing Agents for a Model Aryl Aldehyde Reduction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 1 | 95 |

| LiAlH₄ | THF (anhydrous) | 0 | 0.5 | 98 |

| DIBAL-H | Toluene | -78 | 2 | 92 |

For the synthesis of this compound, sodium borohydride in a protic solvent like methanol or ethanol would likely be the preferred initial choice due to its high selectivity for the aldehyde group and operational simplicity. cdnsciencepub.compharmaguideline.comlibretexts.org

Chromatographic and Non-Crystallographic Purification Techniques for Reaction Productslibretexts.org

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The presence of a polar hydroxyl group and a methoxy group on the benzothiophene scaffold suggests that the compound will exhibit moderate to high polarity.

Chromatographic Techniques:

Flash Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. rochester.edu For a polar compound like this compound, a normal-phase silica gel column would be effective. rochester.edurochester.edu A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely provide the best separation. rochester.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase chromatography, HILIC is a valuable alternative. biotage.comteledynelabs.comchromatographytoday.com This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of water. biotage.comteledynelabs.com

Non-Crystallographic Purification Techniques:

Recrystallization: This is a powerful technique for purifying solid compounds. mnstate.eduwisc.edumt.comillinois.edumnstate.edu The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mnstate.edumnstate.edu For a polar alcohol, a solvent system such as ethanol/water or toluene might be suitable. mnstate.edu

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method, especially for separating it from non-volatile impurities. However, for diastereomeric alcohol isomers with close boiling points, this method may not be efficient. google.com

Host-Guest Chemistry: For challenging separations, such as resolving isomers, host-guest chemistry can be employed. This technique relies on the selective inclusion of one isomer into the cavity of a host molecule, allowing for its separation. researchgate.net

The selection of the most appropriate purification technique will depend on the physical properties of this compound (solid or liquid), its stability, and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity and Transformation Pathways of 4 Methoxy 1 Benzothiophen 7 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group, situated at a benzylic position, is a key site for synthetic modification. Its reactivity is influenced by the adjacent aromatic system, which can stabilize reaction intermediates.

The primary alcohol of (4-Methoxy-1-benzothiophen-7-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. The selective oxidation of alcohols, particularly methanol (B129727), to aldehydes is a crucial industrial process, often employing metal oxide catalysts. mdpi.com For laboratory-scale synthesis, common chromium-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC), or milder, more modern reagents like Dess-Martin Periodinane (DMP), are effective for halting the oxidation at the aldehyde stage, yielding 4-methoxy-1-benzothiophene-7-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the 4-methoxy-1-benzothiophene-7-carboxylic acid.

Conversely, the related aldehyde, 4-methoxy-1-benzothiophene-7-carbaldehyde, can be reduced to regenerate the parent alcohol, this compound. This transformation is readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more reactive lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

| Transformation | Starting Material | Product | Typical Reagents | Reaction Type |

|---|---|---|---|---|

| Alcohol to Aldehyde | This compound | 4-Methoxy-1-benzothiophene-7-carbaldehyde | PCC, PDC, DMP, Swern Oxidation | Oxidation |

| Alcohol to Carboxylic Acid | This compound | 4-Methoxy-1-benzothiophene-7-carboxylic acid | KMnO₄, H₂CrO₄, Jones Reagent | Oxidation |

| Aldehyde to Alcohol | 4-Methoxy-1-benzothiophene-7-carbaldehyde | This compound | NaBH₄, LiAlH₄ | Reduction |

The hydroxyl group is a prime site for derivatization. Standard protocols can be applied to convert this compound into a variety of functional derivatives.

Esterification: Esters can be readily formed through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine).

Etherification: The formation of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Amidation: While direct amidation of an alcohol is not a standard transformation, the alcohol can be converted into a derivative suitable for amide formation. This typically involves a two-step process: oxidation of the alcohol to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent (e.g., DCC, EDC) or activation of the carboxylic acid (e.g., conversion to an acyl chloride).

| Reaction Type | Reactant | Product Class | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Halide | Ester | Acid catalyst (H⁺) / Base (e.g., Pyridine) |

| Etherification | Alkyl Halide | Ether | 1. Strong Base (e.g., NaH); 2. R-X |

| Amidation (indirect) | Amine (R₂NH) | Amide | 1. Oxidation to carboxylic acid; 2. Amine + Coupling Agent |

The benzylic position of this compound is activated towards nucleophilic substitution. The hydroxyl group is a poor leaving group, but it can be activated by protonation in acidic media or by conversion to a better leaving group, such as a tosylate (OTs) or a halide. Once activated, the benzylic carbon can be attacked by a wide range of nucleophiles. Catalytic amounts of methyltrifluoromethanesulfonate (MeOTf) have been shown to facilitate the direct nucleophilic substitution of benzylic alcohols with various uncharged nucleophiles, including amides, indoles, and 1,3-dicarbonyl compounds. nih.gov This process generates a new C-N, C-C, or C-O bond with water as the only byproduct. nih.gov The reaction likely proceeds through an Sₙ1-type mechanism, favored by the ability of the benzothiophene (B83047) ring system to stabilize the resulting benzylic carbocation intermediate.

| Nucleophile (Nu-H) | Product Structure | Bond Formed |

|---|---|---|

| Amide (R-CONH₂) | Ar-CH₂-NHCOR | C-N |

| Thiol (R-SH) | Ar-CH₂-SR | C-S |

| Azide (N₃⁻) | Ar-CH₂-N₃ | C-N |

| Cyanide (CN⁻) | Ar-CH₂-CN | C-C |

| Indole | Ar-CH₂-(3-indolyl) | C-C |

Reactivity of the 1-Benzothiophene Core

The aromatic core of the molecule is susceptible to reactions that modify the ring system itself, primarily electrophilic aromatic substitution and directed metalation.

Electrophilic aromatic substitution (EAS) on the 4-methoxy-1-benzothiophene system is governed by the directing effects of the fused thiophene (B33073) ring and the powerful activating methoxy (B1213986) group.

Methoxy Group Effect: The -OCH₃ group at the C4 position is a strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring via resonance. libretexts.org It strongly directs incoming electrophiles to the positions ortho (C5) and para (C3) to itself.

Benzothiophene Ring Effect: The benzothiophene system itself has preferred sites of substitution. The sulfur atom directs electrophiles primarily to the C3 and C2 positions of the thiophene ring.

| Reaction | Electrophile | Predicted Major Product(s) (Substituent Position) | Directing Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro | Ortho to -OCH₃ |

| Halogenation | Br⁺, Cl⁺ | 5-Halo | Ortho to -OCH₃ |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl | Ortho to -OCH₃ (steric hindrance may play a role) |

| Sulfonation | SO₃ | 5-Sulfonic acid | Ortho to -OCH₃ |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the this compound system, the methoxy group at C4 serves as an excellent DMG. uwindsor.ca Treatment of the molecule (or a protected form of the alcohol) with a strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in selective deprotonation at the C5 position. baranlab.org The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium and delivering the base to the proximal C-H bond. wikipedia.org

The resulting C5-lithiated species is a potent nucleophile and can react with a wide array of electrophiles, allowing for the precise installation of various functional groups at this position. This method offers a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic aromatic substitution. wikipedia.org It is important to note that other acidic protons, such as the one on the hydroxyl group, must be considered. The alcohol proton is the most acidic and will be deprotonated first; therefore, at least two equivalents of the organolithium reagent are required, or the alcohol must be protected prior to the DoM step. Furthermore, lithiation of the C2 position on the thiophene ring can be a competing process in some benzothiophene systems, though the C4-methoxy group is a powerful director that strongly favors C5 lithiation. researchgate.netias.ac.in

| Electrophile | Reagent Example | Functional Group Introduced at C5 |

|---|---|---|

| Carbonyl Compound | Acetone, Benzaldehyde | -C(OH)R₂ |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ |

| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe |

| Iodine | I₂ | -I |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

Ring Functionalization and Heterocyclic Annulation

The functionalization of the benzothiophene core is a key strategy for synthesizing a diverse range of derivatives with tailored properties. numberanalytics.com Reactions can target either the thiophene or the benzene portion of the molecule.

Ring Functionalization:

The direct functionalization of C-H bonds is an efficient method for modifying the benzothiophene skeleton. nih.gov While functionalization at the C2 position is common due to the acidity of the corresponding proton, selective modification at the C3 position is more challenging and often requires specific strategies. nih.govresearchgate.net

One innovative, metal-free approach for C3-functionalization employs benzothiophene S-oxides in a process known as an interrupted Pummerer reaction. nih.gov This method allows for the regioselective introduction of alkyl and aryl groups at the C3 position. For a substrate like this compound, this would first involve oxidation of the sulfide (B99878) to a sulfoxide. Subsequent activation would facilitate a reaction cascade that selectively delivers a nucleophilic coupling partner to the C3 position. nih.gov

Common functionalization reactions for the benzothiophene ring system include:

Electrophilic Substitution: The electron-rich nature of the benzothiophene ring makes it susceptible to electrophilic substitution reactions such as halogenation and nitration. numberanalytics.comnumberanalytics.com

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds, enabling the synthesis of complex derivatives. numberanalytics.com

Direct C-H Activation/Arylation: Transition metal-catalyzed reactions can directly functionalize C-H bonds, offering an atom-economical route to arylated benzothiophenes. numberanalytics.comorganic-chemistry.org

The following table summarizes key approaches to benzothiophene functionalization applicable to the this compound scaffold.

Table 1: Selected Ring Functionalization Strategies for the Benzothiophene Core

| Reaction Type | Position(s) Targeted | Description |

|---|---|---|

| Interrupted Pummerer Reaction | C3 | A metal-free method involving the S-oxide intermediate to achieve regioselective C3 alkylation or arylation. nih.govresearchgate.net |

| Electrophilic Halogenation | C2, C3, Benzene Ring | Introduction of halogen atoms (e.g., Br, Cl) using reagents like NBS or NCS, which can serve as handles for further cross-coupling reactions. organic-chemistry.org |

Heterocyclic Annulation:

Heterocyclic annulation involves the construction of a new ring fused to the existing benzothiophene framework. This creates extended, polycyclic heteroaromatic systems. Benzothiophene derivatives can participate in cycloaddition reactions to form more complex ring structures. numberanalytics.com For instance, annulation strategies can be employed to build additional furan, thiophene, or pyridine rings onto the benzothiophene core, leading to the synthesis of heteroacenes.

Mechanistic Elucidation of Novel Transformations

Understanding the reaction mechanisms is fundamental to controlling selectivity and developing new synthetic methods. For benzothiophene derivatives, mechanistic studies often focus on identifying key intermediates and mapping out catalytic cycles.

A notable example of mechanistic investigation in benzothiophene chemistry is the metal-free C3 C-H functionalization via the interrupted Pummerer reaction. nih.gov This transformation proceeds through several well-defined intermediates.

The proposed mechanism involves the following key steps:

Oxidation: The benzothiophene sulfide is first oxidized to the corresponding S-oxide.

Activation: The S-oxide is activated, for example by trifluoroacetic acid anhydride (B1165640) (TFAA), forming a highly reactive sulfonium (B1226848) species (Intermediate III ).

Nucleophilic Attack: A nucleophile (e.g., a phenol (B47542) or an allyl silane) attacks the activated intermediate.

chim.itchim.it-Sigmatropic Rearrangement: The resulting intermediates (I and II ) undergo a charge-accelerated chim.itchim.it-sigmatropic rearrangement. This is the key step where the new C-C bond is formed at the C3 position in a highly regioselective manner. nih.gov

The transition state for the sigmatropic rearrangement is a critical point in the reaction pathway that dictates the stereochemical and regiochemical outcome. The reaction is designed so that direct addition of the nucleophile, which would lead to other products, is not observed. nih.gov

Table 2: Key Intermediates in the Interrupted Pummerer Functionalization of Benzothiophene

| Intermediate | Structure Description | Role in Mechanism |

|---|---|---|

| Benzothiophene S-oxide | The initial substrate after oxidation of the sulfide. | Precursor to the activated species. nih.gov |

| Activated S-oxide (III ) | A highly electrophilic sulfonium species formed after reaction with an activator like TFAA. | Captures the incoming nucleophile. nih.gov |

Catalytic Cycle Analysis in Complex Reactions

In transition metal-catalyzed reactions, the catalyst is regenerated at the end of each productive cycle. Analyzing this catalytic cycle is crucial for optimizing reaction conditions and understanding how the transformation occurs. For a hypothetical transition-metal-catalyzed cross-coupling reaction involving a functionalized this compound derivative (e.g., a halogenated version), the catalytic cycle would typically involve a sequence of fundamental organometallic steps.

A representative catalytic cycle, for instance in a palladium-catalyzed process, would include:

Oxidative Addition: The active catalyst (e.g., Pd(0)) reacts with the halogenated benzothiophene, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: A second coupling partner, often an organoboron or organotin reagent, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, which can then enter a new cycle.

Derivatization and Analog Synthesis from the 4 Methoxy 1 Benzothiophen 7 Yl Methanol Scaffold

Design and Synthesis of Functionalized Analogs

The structural features of (4-methoxy-1-benzothiophen-7-yl)methanol, namely the reactive methanol (B129727) group, the methoxy (B1213986) substituent, and the aromatic benzothiophene (B83047) ring system, provide multiple avenues for synthetic modification. These modifications are crucial for establishing structure-activity relationships (SAR) in drug discovery programs and for fine-tuning the physicochemical properties of the resulting molecules.

Introduction of Diverse Substituents at the Methanol Position

The primary alcohol of this compound is a prime site for derivatization. Standard organic transformations can be employed to introduce a wide array of functional groups, thereby altering the steric and electronic properties of the molecule. For instance, the alcohol can be converted into various ethers, esters, and amines, or displaced by other functionalities. A common strategy involves the conversion of the alcohol to an azide, which can then be used in "click" chemistry or reduced to a primary amine.

A representative synthetic pathway for such transformations is outlined below. The initial alcohol can be treated with trimethylsilylazide (TMSN₃) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃∙Et₂O) to yield the corresponding azide. This transformation is typically efficient and provides a versatile intermediate for further functionalization.

| Reactant | Reagents | Product | Yield |

| This compound | 1. TMSN₃, BF₃∙Et₂O, DCM | 7-(Azidomethyl)-4-methoxy-1-benzothiophene | Not reported |

This table is illustrative of a potential synthetic transformation based on similar chemical reactions reported in the literature. nih.gov

Modification of the Methoxy Group and Benzothiophene Ring

The methoxy group at the 4-position of the benzothiophene ring is another key site for modification. Demethylation to the corresponding phenol (B47542) (4-hydroxy-1-benzothiophen-7-yl)methanol is a common and valuable transformation. This can be achieved using various reagents, such as pyridine (B92270) hydrochloride under microwave irradiation. rsc.org The resulting phenol is a versatile intermediate for the synthesis of a wide range of analogs, including ethers and esters, through Williamson ether synthesis or acylation, respectively.

Furthermore, the benzothiophene ring itself can be functionalized. Heteroatom-directed ortho-metallation is a powerful strategy for regioselective substitution. For example, by first converting the 7-hydroxyl group (obtained from demethylation of a related precursor) to a directing group like an N,N-diethyl carbamate, it is possible to direct lithiation, and subsequent electrophilic quench, to the 6-position of the benzothiophene ring. This allows for the introduction of a variety of substituents at a specific position on the heterocyclic core.

| Starting Material | Reaction | Key Reagents | Outcome |

| 4-Methoxy-1-benzothiophen-7-yl derivative | Demethylation | Pyridine hydrochloride, microwave | 4-Hydroxy-1-benzothiophen-7-yl derivative |

| 7-Hydroxy-1-benzothiophene derivative | Directed ortho-metallation | 1. Diethylcarbamoyl chloride 2. s-BuLi, TMEDA 3. Electrophile | Regioselective substitution at the 6-position |

This table summarizes potential synthetic strategies based on methodologies applied to similar benzothiophene systems. rsc.org

Construction of Fused and Bridged Benzothiophene Systems

The this compound scaffold can also serve as a precursor for the construction of more complex, polycyclic systems. Annelation reactions, which involve the building of a new ring onto an existing one, are a common strategy. For instance, the phenolic derivatives of benzothiophenes have been utilized in Claisen rearrangement–ring closure sequences to annelate five- or six-membered oxygen-containing heterocycles onto the benzothiophene core. The specific nature of the fused ring is dependent on the reaction conditions employed. Such fused systems can significantly alter the three-dimensional shape and biological activity of the parent molecule.

Utilization of Derivatized Compounds as Chemical Probes for Academic Investigations

The synthesis of a library of derivatives from a common scaffold like this compound is fundamental to the development of chemical probes. These probes are essential tools for investigating biological pathways and identifying new drug targets. By systematically varying the substituents at different positions of the benzothiophene scaffold, researchers can probe the binding pockets of proteins and elucidate the structural requirements for biological activity. For example, the introduction of photoreactive groups or affinity tags via the derivatization of the methanol or methoxy groups could enable target identification and validation studies. While specific examples utilizing derivatives of this compound as chemical probes are not extensively detailed in the current literature, the synthetic strategies discussed provide a clear path to their development. The creation of such probes is a logical extension of the synthetic work on this and related benzothiophene systems.

Advanced Methodologies in the Characterization of Complex Products Involving 4 Methoxy 1 Benzothiophen 7 Yl Methanol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For (4-Methoxy-1-benzothiophen-7-yl)methanol, the exact mass of its molecular ion ([M+H]⁺) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, ³²S). This theoretical value serves as a benchmark against which the experimentally measured m/z is compared. A close match between the calculated and observed mass, with an error of less than 5 ppm, provides strong evidence for the proposed molecular formula. rsc.org

Research Findings:

In a typical analysis, a sample of a purified product involving this compound would be introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) to minimize fragmentation and preserve the molecular ion. rsc.org The instrument would then measure the m/z of the resulting ions with high resolution.

For instance, the molecular formula of the parent compound is C₁₀H₁₀O₂S. The expected mass can be precisely calculated and compared against the experimental result to confirm its composition. This technique is equally vital for its reaction products, where the addition of other moieties changes the elemental formula in a predictable way.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₀O₂S |

| Ionization Mode | ESI-TOF |

| Calculated m/z ([M+H]⁺) | 195.0474 |

| Observed m/z | 195.0471 |

| Mass Error | -1.54 ppm |

Single-Crystal X-ray Diffraction for Absolute Structure Elucidation of Novel Adducts

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, making it invaluable for the characterization of novel adducts of this compound.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic structure is resolved. rsc.org

Research Findings:

When this compound is reacted to form a new, complex adduct, obtaining a crystal suitable for SCXRD analysis is a primary goal. The resulting crystallographic data not only confirms the covalent connectivity but also reveals the molecule's conformation and stereochemistry. Key parameters obtained from an SCXRD experiment include the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). researchgate.net For example, analysis of a novel spiropyrrolidine adduct of a benzothiophene (B83047) derivative revealed an orthorhombic crystal system with a P2₁2₁2₁ space group, confirming its specific chiral arrangement. rsc.org

This level of detail is crucial for distinguishing between isomers and for understanding intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules within the crystal. rsc.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical Adduct

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1001.5 |

| Z (Molecules per unit cell) | 4 |

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of atoms, advanced two-dimensional (2D) NMR experiments are essential for piecing together the complex architecture of novel products.

For derivatives of this compound, regiochemical and stereochemical ambiguities often arise. 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to resolve these challenges.

HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, simplifying the assignment of the carbon skeleton.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, allowing for unambiguous regiochemical assignments. rsc.org For example, an HMBC correlation between the methoxy (B1213986) protons (~δ 3.9 ppm) and the C4 carbon of the benzothiophene ring would confirm the position of the methoxy group.

NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This through-space correlation is critical for determining the relative stereochemistry of a molecule by revealing which groups are on the same face of a ring or molecule. researchgate.net

Research Findings:

In the analysis of a complex adduct, the assignment of regiochemistry is paramount. For instance, to confirm the substitution pattern on the benzothiophene core, HMBC is key. A correlation from the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) to the C7, C6, and C7a carbons would definitively place this substituent at the 7-position. rsc.org

When a reaction creates new stereocenters, NOESY experiments become crucial. For example, if this compound were to react with another molecule to form a bicyclic product, NOESY correlations between protons on different rings would establish their relative orientation (e.g., cis or trans), thereby defining the stereochemistry of the newly formed ring junctions.

Table 3: Plausible NMR Data and Key Correlations for Regiochemical Assignment

| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |

| H-2 | 7.45 | 125.5 | C3, C3a, C7a | H-3 |

| H-3 | 7.35 | 122.0 | C2, C3a | H-2 |

| OCH₃ | 3.91 | 55.6 | C4 | H-5 |

| H-5 | 6.85 | 106.8 | C4, C6, C7 | OCH₃ protons |

| H-6 | 7.28 | 123.4 | C4, C5, C7, C7a | H-5, CH₂OH protons |

| CH₂OH | 4.75 | 64.2 | C6, C7, C7a | H-6 |

Emerging Research Areas and Future Perspectives for 4 Methoxy 1 Benzothiophen 7 Yl Methanol in Chemical Science

Development as a Building Block for Advanced Materials and Organic Electronics (e.g., molecular semiconductors)

The benzothiophene (B83047) moiety is a well-established pharmacophore in medicinal chemistry and a promising component in the field of organic electronics. numberanalytics.comktu.edu The fused ring structure of benzothiophene imparts a high degree of aromaticity and planarity, which are crucial for efficient charge transport. numberanalytics.com Derivatives of benzothiophene, particularly those with extended π-conjugation, have been extensively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). numberanalytics.combohrium.com

(4-Methoxy-1-benzothiophen-7-yl)methanol offers several strategic advantages as a precursor for advanced materials. The hydroxymethyl group at the 7-position provides a convenient handle for further chemical modifications, allowing for the synthesis of more complex, conjugated structures. For instance, it can be oxidized to an aldehyde or carboxylic acid, enabling its participation in various coupling reactions to extend the π-system. The methoxy (B1213986) group at the 4-position acts as an electron-donating group, which can modulate the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials. nih.gov This ability to tune the electronic characteristics is paramount in the design of high-performance molecular semiconductors. nih.gov

Research in this area is anticipated to focus on synthesizing novel oligomers and polymers incorporating the this compound unit. The performance of these new materials in organic electronic devices will be a key area of investigation, with a focus on charge carrier mobility, on/off ratios in transistors, and efficiency in light-emitting devices. The inherent properties of benzothiophene derivatives suggest that materials derived from this compound could exhibit favorable p-type semiconductor characteristics. mdpi.com

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | As a core building block for the active semiconductor layer. | Planar benzothiophene core for efficient charge transport. |

| Organic Light-Emitting Diodes (OLEDs) | As a component in the emissive layer or charge-transport layers. | Tunable electronic properties via the methoxy group. |

| Organic Photovoltaics (OPVs) | As a donor material in the photoactive blend. | Potential for creating extended π-conjugated systems. |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional nanomaterials. The structure of this compound possesses functionalities that can actively participate in self-assembly processes. The hydroxymethyl group is capable of forming strong hydrogen bonds, a key directional interaction in supramolecular chemistry. The aromatic benzothiophene core can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state.

The interplay of these non-covalent forces could direct the self-assembly of this compound and its derivatives into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. The morphology of these self-assembled structures would be highly dependent on factors such as solvent, temperature, and concentration. The ability to control the self-assembly process opens up possibilities for creating materials with tailored optical and electronic properties. Future research will likely involve a detailed study of the self-assembly behavior of this molecule and its derivatives, employing techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to visualize the resulting nanostructures.

Integration into Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound, with its reactive hydroxymethyl group and the potential for functionalization on the benzothiophene ring, makes it an attractive monomer for the synthesis of macrocycles and polymers. Thiophene-based macrocycles have garnered interest for their potential applications in optoelectronics and as host molecules in supramolecular chemistry. rsc.org The incorporation of the this compound unit into a macrocyclic structure could lead to novel host-guest systems with unique recognition properties.

In the realm of polymer chemistry, this compound can be utilized to create polymers with intriguing properties. For example, polymerization via the hydroxymethyl group could lead to polyesters or polyethers with benzothiophene moieties in the side chain. Alternatively, derivatization of the benzothiophene ring could allow for its incorporation into the main chain of a conjugated polymer. Polymers based on benzotrithiophene and benzodithiophene have already shown promise in polymer solar cells. rsc.org The resulting polymers could find applications in areas such as organic electronics, sensors, and separation technologies. The development of efficient synthetic routes to these polymeric and macrocyclic architectures will be a key focus of future research.

Unexplored Reactivity and Novel Catalytic Transformations

The reactivity of the benzothiophene ring system, while well-studied, still holds potential for the discovery of novel transformations. The specific substitution pattern of this compound may lead to unique reactivity. For instance, the electronic influence of the methoxy and hydroxymethyl groups could direct electrophilic substitution reactions to specific positions on the benzothiophene ring, enabling the synthesis of novel derivatives that would be difficult to access through other routes.

Furthermore, the hydroxymethyl group itself can be a focal point for catalytic transformations. Its conversion to other functional groups can be achieved using a variety of catalytic methods. Beyond its role as a substrate, the molecule itself or its derivatives could potentially act as ligands for transition metal catalysts. The sulfur atom in the thiophene (B33073) ring and the oxygen atoms in the methoxy and hydroxyl groups can coordinate to metal centers, potentially leading to the development of novel catalysts for a range of organic transformations. The hydrogenation of benzothiophene has been studied in the presence of palladium sulfide (B99878) catalysts. researchgate.net The catalytic desulfurization of benzothiophene has also been explored using polyoxometalates as catalysts. researchgate.net Inspired by biological systems, the combination of a Brønsted acid and a zinc co-catalyst has been shown to activate methanol (B129727) for methylation reactions, suggesting possibilities for activating the methanol group in the target compound for novel reactions. nih.gov

Synergistic Approaches Combining Synthetic and Computational Chemistry

To accelerate the discovery and development of new materials and applications based on this compound, a synergistic approach combining synthetic chemistry with computational modeling is essential. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and spectroscopic properties of this molecule and its derivatives. tandfonline.comnih.gov These computational predictions can help to guide synthetic efforts by identifying promising target molecules with desired electronic properties for applications in organic electronics. nih.gov

Molecular dynamics simulations can be employed to study the self-assembly behavior of this compound, providing a molecular-level understanding of the intermolecular interactions that drive the formation of supramolecular structures. Computational modeling can also be used to investigate the reaction mechanisms of novel transformations and to predict the catalytic activity of metal complexes bearing ligands derived from this compound. This integrated approach will undoubtedly play a crucial role in unlocking the full potential of this compound in chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxy-1-benzothiophen-7-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via functionalization of benzothiophene derivatives. Key steps include:

- Methoxy introduction : Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.

- Hydroxymethylation : Friedel-Crafts alkylation or lithiation followed by formaldehyde quenching.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol/ethanol may reduce side reactions .

- Yield optimization : Reaction temperatures (60–80°C) and catalyst screening (e.g., Lewis acids like AlCl₃) improve efficiency. Typical yields range from 40–67% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed using NMR spectroscopy?

- Methodological Answer :

- Sample preparation : Dissolve ~8 mg in deuterated methanol (CD₃OD) with TMS as a reference .

- Key NMR signals :

- ¹H-NMR : Methoxy protons at δ ~3.8–4.0 ppm (singlet); hydroxymethyl protons at δ ~4.5–4.7 ppm (split due to coupling with adjacent protons).

- ¹³C-NMR : Benzothiophene carbons (aromatic region, δ 110–150 ppm), methoxy carbon at δ ~55 ppm, and hydroxymethyl carbon at δ ~65 ppm .

- Validation : Compare experimental data with DFT-calculated shifts to resolve ambiguities in overlapping signals .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group.

- Light sensitivity : Use amber vials to avoid photodegradation, as benzothiophene derivatives are prone to ring-opening under UV exposure .

- pH control : Avoid strongly acidic/basic conditions to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic transformations?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to map electron density distributions, focusing on the benzothiophene ring’s electrophilic sites.

- Transition-state analysis : Identify energy barriers for reactions like hydroxyl group oxidation or methoxy displacement.

- Solvent effects : Incorporate PCM models to simulate polar solvent interactions, which stabilize charge-separated intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), solvent (DMSO vs. aqueous buffers), and incubation time.

- Data normalization : Express activity as MIC (Minimum Inhibitory Concentration) with internal controls (e.g., ampicillin) to account for batch-to-batch variability .

- Meta-analysis : Compare results across studies using statistical tools (ANOVA) to identify outliers or confounding factors (e.g., impurities in synthesized batches) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial properties?

- Methodological Answer :

- Functional group modulation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and bacterial membrane interaction.

- Hydroxymethyl alternatives : Test ester or ether derivatives to improve lipophilicity and bioavailability.

- Biological testing : Use disk diffusion assays against S. aureus and E. coli to correlate structural changes with zone-of-inhibition data .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.